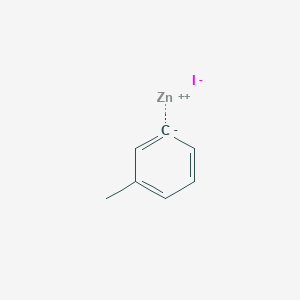

zinc;methylbenzene;iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7IZn |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

zinc;methylbenzene;iodide |

InChI |

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

GFDZNGFKUKUHTR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Zn+2].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Organozinc Reagents in Toluene

For Researchers, Scientists, and Drug Development Professionals

Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high functional group tolerance and utility in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. While traditionally prepared in ethereal solvents like tetrahydrofuran (THF), the use of toluene as a solvent offers significant advantages, particularly in industrial settings, due to its higher boiling point, lower cost, and favorable properties for certain reaction types and downstream processing. This technical guide provides a comprehensive overview of the primary methods for synthesizing organozinc reagents in toluene, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Direct Synthesis from Organic Halides and Zinc Metal

The direct insertion of metallic zinc into an organic halide is the most straightforward method for preparing organozinc reagents. However, the reactivity of commercially available zinc dust is often insufficient, necessitating an activation step.

Activation of Zinc:

Prior to the synthesis, zinc dust is activated to remove the passivating oxide layer and increase its surface area. A common method involves stirring the zinc dust with 1,2-dibromoethane in toluene, followed by washing and drying.

Synthesis of Arylzinc Halides

The direct synthesis of arylzinc halides in toluene is particularly effective for aryl iodides and electron-deficient aryl bromides. The presence of a lithium salt, such as lithium chloride (LiCl), is often crucial for achieving high yields by preventing the product from passivating the zinc surface.

Experimental Protocol: Synthesis of 4-Methoxycarbonylphenylzinc Bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and an argon inlet, add zinc dust (1.5 equiv.) and a crystal of iodine.

-

Heat the flask under vacuum and then cool to room temperature under argon.

-

Add anhydrous toluene via cannula, followed by 1,2-dibromoethane (0.1 equiv.).

-

Heat the mixture to 80°C for 30 minutes, then cool to room temperature.

-

Add anhydrous LiCl (1.2 equiv.) and a solution of methyl 4-bromobenzoate (1.0 equiv.) in anhydrous toluene.

-

Heat the reaction mixture to 100°C and monitor the reaction progress by GC analysis of quenched aliquots.

-

Upon completion, cool the mixture to room temperature. The resulting slurry of the arylzinc reagent is ready for use in subsequent reactions.

| Entry | Aryl Halide | Product | Reaction Time (h) | Yield (%) |

| 1 | Methyl 4-iodobenzoate | 4-Methoxycarbonylphenylzinc iodide | 2 | >95 |

| 2 | Ethyl 4-bromobenzoate | 4-Ethoxycarbonylphenylzinc bromide | 6 | 92 |

| 3 | 4-Bromobenzonitrile | 4-Cyanophenylzinc bromide | 5 | 90 |

| 4 | 2-Bromopyridine | 2-Pyridylzinc bromide | 8 | 85 |

Table 1: Representative yields for the direct synthesis of arylzinc halides in toluene.

Figure 1: General workflow for the direct synthesis of arylzinc halides in toluene.

Halogen-Zinc Exchange Reactions

The halogen-zinc exchange is a powerful method for the preparation of functionalized organozinc reagents from organic halides that may not be suitable for direct insertion. This method involves the use of a pre-formed, highly reactive organozinc reagent to perform the exchange. A notable advantage of performing this reaction in toluene is the ability to prepare a wide range of polyfunctional diaryl- and diheteroarylzinc species.

Bimetallic reagents of the general formula R'₂Zn·2LiOR (where R' = sBu, tBu, pTol) have proven to be highly effective for these exchange reactions in toluene.

Experimental Protocol: Synthesis of Di(4-cyanophenyl)zinc via I/Zn Exchange

-

In a flame-dried Schlenk flask under an argon atmosphere, prepare the bimetallic exchange reagent by adding a solution of s-Bu₂Zn (1.0 M in toluene, 1.1 equiv.) to a solution of lithium 2-ethylhexoxide (2.2 equiv.) in toluene at room temperature.

-

Stir the resulting mixture for 15 minutes.

-

In a separate flask, dissolve 4-iodobenzonitrile (1.0 equiv.) in anhydrous toluene.

-

Cool the solution of the bimetallic reagent to 0°C and add the solution of 4-iodobenzonitrile dropwise.

-

Allow the reaction to warm to room temperature and stir for the specified time (see Table 2).

-

The resulting solution of di(4-cyanophenyl)zinc can be used directly in subsequent steps.

| Entry | Substrate | Exchange Reagent | Time | Yield (%) |

| 1 | 4-Iodobenzonitrile | s-Bu₂Zn·2LiO(2-ethylhexyl) | 30 min | 96 |

| 2 | 3-Bromopyridine | t-Bu₂Zn·2LiO(2-ethylhexyl) | 2 h | 91 |

| 3 | 2-Iodothiophene | p-Tol₂Zn·2LiO(2-ethylhexyl) | 1 h | 94 |

| 4 | 4-Bromoacetophenone | s-Bu₂Zn·2LiO(2-ethylhexyl) | 5 h | 88 |

Table 2: Preparation of diaryl- and diheteroarylzinc reagents in toluene via halogen/zinc exchange.

Figure 2: Halogen-zinc exchange reaction pathway.

Transmetalation Reactions

Transmetalation from a more electropositive organometallic species, such as an organolithium or Grignard reagent, to a zinc salt is a widely used and versatile method for preparing organozinc compounds. Toluene is an excellent solvent for this process, especially in cases where the resulting organozinc reagent is soluble and the inorganic salt byproduct (e.g., LiCl, MgCl₂) precipitates, simplifying purification.

From Organolithium Reagents

Organolithium reagents, prepared from the corresponding organic halide and lithium metal or by deprotonation, readily undergo transmetalation with zinc chloride (ZnCl₂).

Experimental Protocol: Synthesis of Diphenylzinc from Phenyllithium

-

To a stirred solution of phenyllithium (2.0 equiv., typically 1.8 M in di-n-butyl ether) in toluene at 0°C under argon, add a solution of anhydrous zinc chloride (1.0 equiv.) in anhydrous toluene dropwise.

-

A white precipitate of lithium chloride will form.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

The supernatant solution of diphenylzinc in toluene can be carefully cannulated away from the precipitated salt for use in subsequent reactions.

| Entry | Organolithium Reagent | Product | Yield (%) |

| 1 | Phenyllithium | Diphenylzinc | >98 |

| 2 | n-Butyllithium | Di-n-butylzinc | >98 |

| 3 | sec-Butyllithium | Di-sec-butylzinc | >98 |

| 4 | Methyllithium | Dimethylzinc | >98 |

Table 3: Synthesis of diorganozinc reagents via transmetalation from organolithiums in toluene.

Figure 3: Transmetalation workflow from an organolithium reagent.

Application in Negishi Cross-Coupling

Organozinc reagents synthesized in toluene are excellent partners in palladium-catalyzed Negishi cross-coupling reactions. The use of toluene as a solvent is particularly advantageous when higher reaction temperatures are required, for instance, with less reactive aryl bromides or chlorides.

Experimental Protocol: Negishi Coupling of an In Situ Prepared Arylzinc Reagent

-

Prepare the arylzinc reagent in toluene as described in one of the methods above.

-

To the solution or slurry of the arylzinc reagent (1.2 equiv.) in toluene, add the aryl bromide (1.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

| Entry | Arylzinc Reagent (prepared in Toluene) | Coupling Partner | Product | Temperature (°C) | Yield (%) |

| 1 | 4-Cyanophenylzinc bromide | 4-Bromoanisole | 4'-Methoxy-4-biphenylcarbonitrile | 100 | 89 |

| 2 | 2-Thienylzinc chloride | 2-Chloropyridine | 2-(2-Thienyl)pyridine | 110 | 82 |

| 3 | Phenylzinc chloride | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 90 | 93 |

Table 4: Examples of Negishi cross-coupling reactions using organozinc reagents in toluene.

Figure 4: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The synthesis of organozinc reagents in toluene offers a robust and often advantageous alternative to traditional methods employing ethereal solvents. This guide has outlined the primary synthetic routes—direct insertion, halogen-zinc exchange, and transmetalation—providing a foundation for their practical implementation. The use of toluene is particularly well-suited for industrial applications and for specific reaction types that benefit from higher temperatures. By understanding and applying the protocols detailed herein, researchers and drug development professionals can effectively leverage the power of organozinc chemistry in this versatile solvent.

The Genesis of a Cyclopropanating Agent: A Technical Guide to the Formation of Iodomethylzinc Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

Iodomethylzinc iodide (ICH₂ZnI), the cornerstone of the widely utilized Simmons-Smith cyclopropanation reaction, is a powerful reagent for the stereospecific synthesis of cyclopropane rings, a structural motif of significant interest in medicinal chemistry and natural product synthesis. This guide provides an in-depth technical examination of the core mechanisms governing its formation, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams.

Core Mechanisms of Formation

The generation of iodomethylzinc iodide, a zinc carbenoid, is primarily achieved through two well-established methodologies: the traditional Simmons-Smith protocol utilizing a zinc-copper couple and the Furukawa modification employing diethylzinc. While both pathways converge on the formation of a reactive methylene-transfer agent, the underlying mechanisms and reaction conditions differ significantly.

The Simmons-Smith Reaction: Oxidative Addition at a Heterogeneous Surface

The classic approach to generating iodomethylzinc iodide involves the reaction of diiodomethane (CH₂I₂) with a zinc-copper couple. This heterogeneous reaction is fundamentally an oxidative addition of the zinc metal into the carbon-iodine bond of diiodomethane.

The mechanism proceeds as follows:

-

Activation of Zinc: Zinc dust is activated by treatment with a copper salt, typically copper(II) sulfate or copper(I) chloride. This process creates a galvanic couple, where the more electropositive zinc acts as the reducing agent. The copper, deposited on the surface of the zinc particles, is believed to enhance the rate of the reaction, though its precise role is multifaceted and may involve increasing the surface area and facilitating electron transfer.

-

Oxidative Addition: The activated zinc surface reacts with diiodomethane. A zinc atom inserts into one of the carbon-iodine bonds in a process of oxidative addition. This step is the key bond-forming event in the creation of the organozinc reagent. While the reaction is often depicted as a direct insertion, the exact nature of the transition state on the heterogeneous surface is complex. It is proposed to involve the coordination of the diiodomethane to the zinc surface prior to the C-I bond cleavage and Zn-C bond formation.

-

Formation of the Carbenoid: The product of this oxidative addition is iodomethylzinc iodide (ICH₂ZnI). It is important to note that this species is a carbenoid, not a free carbene. The presence of the zinc-iodide moiety stabilizes the methylene group, preventing the formation of highly reactive and unselective free methylene. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran, which coordinates to the zinc center, stabilizing the reagent.

The Furukawa Modification: A Homogeneous Approach

In 1966, Furukawa and coworkers introduced a significant modification to the Simmons-Smith reaction by replacing the heterogeneous zinc-copper couple with the soluble organometallic reagent, diethylzinc (Et₂Zn). [5] This homogeneous method offers several advantages, including improved reproducibility and higher reactivity, particularly for less reactive alkenes. [9]

The formation of the active carbenoid in the Furukawa modification is believed to proceed through an equilibrium reaction:

Et₂Zn + CH₂I₂ ⇌ EtZnCH₂I + EtI

The reaction involves the exchange of an ethyl group on the diethylzinc with an iodine atom from diiodomethane, yielding ethyl(iodomethyl)zinc (EtZnCH₂I) and ethyl iodide (EtI). This active species, EtZnCH₂I, is the cyclopropanating agent in the Furukawa modification. The reaction is typically faster and more efficient than the traditional Simmons-Smith method. [9]

Quantitative Data

The characterization of iodomethylzinc iodide is challenging due to its reactive nature and its tendency to exist in equilibrium with other species in solution. However, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have provided valuable insights into its structure.

| Parameter | Simmons-Smith Reagent (ICH₂ZnI) | Furukawa Reagent (EtZnCH₂I) | Notes |

| ¹³C NMR (δ in ppm) | -19 | Not explicitly reported, but distinct from ICH₂ZnI and Zn(CH₂I)₂ | In CD₂Cl₂, the methylene carbon (CH₂) signal is characteristic.[1] |

| ¹H NMR (δ in ppm) | 1.35 | Not explicitly reported | The methylene proton (CH₂) signal.[1] |

| Formation Yield | Variable, often generated in situ | Generally higher for cyclopropanation | Yields are typically reported for the final cyclopropanated product, not the reagent itself. |

| Reaction Rate | Slower, heterogeneous | Faster, homogeneous | The Furukawa modification is known to be significantly faster.[2] |

Table 1: Comparative Data for Iodomethylzinc Iodide Formation Methods.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful generation and application of iodomethylzinc iodide.

Preparation of Zinc-Copper Couple (Simmons-Smith)

This procedure is adapted from the preparation of norcarane as described in Organic Syntheses.[3]

Materials:

-

Zinc dust

-

3% Hydrochloric acid solution

-

2% Copper(II) sulfate solution

-

Distilled water

-

Absolute ethanol

-

Anhydrous diethyl ether

Procedure:

-

In a flask equipped with a magnetic stirrer, wash zinc dust (e.g., 50 g) with 3% HCl (e.g., 40 mL) for 1 minute. Decant the supernatant.

-

Repeat the acid wash three more times.

-

Wash the zinc powder with five portions of distilled water (e.g., 100 mL each).

-

Treat the zinc with two portions of 2% aqueous copper(II) sulfate solution (e.g., 75 mL each). The mixture should be stirred until the blue color of the copper sulfate disappears, indicating the deposition of copper onto the zinc.

-

Wash the resulting zinc-copper couple with five portions of distilled water (e.g., 100 mL each).

-

Wash the couple with four portions of absolute ethanol (e.g., 100 mL each).

-

Wash the couple with five portions of anhydrous diethyl ether (e.g., 100 mL each).

-

Transfer the zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry under suction until it reaches room temperature.

-

For optimal activity, the freshly prepared couple should be used promptly.

In Situ Formation of Iodomethylzinc Iodide (Simmons-Smith)

This procedure describes the in situ generation of the reagent for a subsequent cyclopropanation reaction, adapted from the synthesis of norcarane. [11]

Materials:

-

Freshly prepared zinc-copper couple

-

Anhydrous diethyl ether

-

A crystal of iodine

-

Diiodomethane

-

Alkene substrate

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon) flask equipped with a reflux condenser and magnetic stirrer, place the zinc-copper couple (e.g., 1.1 equivalents relative to the alkene).

-

Add anhydrous diethyl ether to cover the couple.

-

Add a small crystal of iodine to initiate the reaction. Stir until the brown color of the iodine disappears.

-

Add a solution of the alkene (1 equivalent) and diiodomethane (e.g., 1.1 equivalents) in anhydrous diethyl ether to the activated zinc-copper couple suspension.

-

The reaction mixture is typically heated to reflux to ensure the formation of the iodomethylzinc iodide and its subsequent reaction with the alkene. The progress of the reaction can be monitored by standard techniques such as TLC or GC.

Formation of the Furukawa Reagent

The Furukawa reagent is typically generated in situ by the direct reaction of diethylzinc with diiodomethane.

Materials:

-

Diethylzinc (typically as a solution in hexanes or toluene)

-

Diiodomethane

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Alkene substrate

Procedure:

-

In a dry, inert atmosphere flask, dissolve the alkene substrate in the anhydrous solvent.

-

Cool the solution to the desired temperature (often 0 °C or -78 °C).

-

Add the diethylzinc solution (e.g., 1.2 equivalents) dropwise to the stirred solution.

-

Add diiodomethane (e.g., 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by appropriate analytical methods.

Conclusion

The formation of iodomethylzinc iodide is a pivotal step in the widely applied Simmons-Smith cyclopropanation. The choice between the traditional zinc-copper couple method and the homogeneous Furukawa modification depends on the specific substrate, desired reactivity, and experimental constraints. The oxidative addition of zinc to diiodomethane at a heterogeneous surface in the Simmons-Smith protocol and the ligand exchange equilibrium in the Furukawa modification represent two distinct yet effective strategies for generating this valuable carbenoid. A thorough understanding of these formation mechanisms, coupled with robust experimental protocols, is essential for researchers leveraging this chemistry in the synthesis of complex molecules for pharmaceutical and other applications.

References

The Role of Methylbenzene as a Solvent in the Simmons-Smith Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of methylbenzene (toluene) as a solvent in the Simmons-Smith reaction, a cornerstone of cyclopropane synthesis. This document details the theoretical underpinnings of solvent effects in this reaction, presents available quantitative data, and provides experimental protocols for key methodologies.

Introduction to the Simmons-Smith Reaction

The Simmons-Smith reaction is a powerful and widely utilized method for the stereospecific conversion of alkenes into cyclopropanes.[1] The reaction typically involves an organozinc carbenoid, which delivers a methylene group to the double bond of a substrate. The classical reagent is formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). A significant and widely used variation, the Furukawa modification, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to increased reactivity and better yields.[2][3]

The choice of solvent is a critical parameter in the Simmons-Smith reaction, influencing reaction rates, yields, and in some cases, stereoselectivity. The rate of the reaction is known to decrease with an increase in the basicity of the solvent.[4][5] Consequently, non-basic, non-coordinating solvents are generally preferred. While dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly employed, methylbenzene (toluene) has also been utilized in various applications, particularly in conjunction with the Furukawa modification.

The Role of the Solvent: A Mechanistic Perspective

The Simmons-Smith reaction is understood to proceed through a concerted "butterfly" transition state, where the methylene group is transferred from the zinc carbenoid to the alkene. The solvent is not merely an inert medium but can influence the aggregation and reactivity of the organozinc reagent.

Aromatic solvents like toluene are relatively non-polar and non-coordinating. Their use in the Simmons-Smith reaction can be rationalized by several factors:

-

Inertness: Toluene is unreactive towards the highly electrophilic zinc carbenoid.

-

Solubility: It can effectively dissolve a wide range of organic substrates and reagents.

-

Boiling Point: With a boiling point of approximately 111°C, toluene allows for a wider range of reaction temperatures compared to lower-boiling solvents like dichloromethane (40°C), which can be advantageous for less reactive substrates.

The general workflow for a Simmons-Smith reaction can be visualized as follows:

Figure 1. General experimental workflow for the Simmons-Smith reaction.

The mechanism itself involves the formation of the zinc carbenoid, which then interacts with the alkene in a concerted fashion.

Figure 2. Simplified mechanism of the Simmons-Smith reaction.

A key aspect of the Simmons-Smith reaction is the ability of hydroxyl groups on the substrate to direct the cyclopropanation, leading to high stereoselectivity. The zinc atom of the carbenoid coordinates to the oxygen of the hydroxyl group, delivering the methylene group to the same face of the double bond.

Figure 3. Logical relationship in hydroxyl-directed Simmons-Smith cyclopropanation.

Data Presentation: Toluene in Simmons-Smith Reactions

Table 1: Cyclopropanation of an Allylic Alcohol Derivative in a Mixed Solvent System

| Substrate | Reagents | Solvent | Temperature | Product(s) | Yield | Reference |

| Compound 281 | Et₂Zn, CH₂Cl₂ | Toluene | 0°C to RT | Diastereomer 282 | 39% | [1] |

| Diastereomer 283 | 7% | [1] |

Table 2: Cyclopropanation in the Synthesis of a Natural Product Intermediate

| Substrate | Reagents | Solvent | Temperature | Product | Yield | Reference |

| Compound 123 | Et₂Zn, CH₂I₂ | Toluene | Not Specified | Intermediate 124 | Not Specified | [1] |

It is important to note that in the first example, toluene is used in the presence of dichloromethane, and the yields of the two diastereomers are reported after chromatographic separation.[1] In the second example, while toluene is specified as the solvent for the cyclopropanation step, the yield for this specific transformation was not explicitly stated in the reviewed literature.[1]

Experimental Protocols

The following are representative experimental protocols for the Simmons-Smith reaction, with a focus on methodologies that have employed toluene.

Protocol 1: General Furukawa-Modified Simmons-Smith Reaction (Adapted)

This protocol is a general representation and may require optimization for specific substrates.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is used.

-

Reagent Preparation: The flask is charged with the alkene substrate dissolved in anhydrous toluene under a nitrogen atmosphere.

-

Reaction: The solution is cooled to 0°C. A solution of diethylzinc in a suitable solvent is added dropwise, followed by the slow addition of diiodomethane.

-

Monitoring: The reaction is stirred at 0°C and allowed to warm to room temperature while being monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Cyclopropanation in a Mixed Toluene/Dichloromethane System (As described for Compound 281)

This protocol is based on a literature report for a specific synthetic application.[1]

-

Reaction Setup: To a solution of the starting material (Compound 281) in toluene, diethylzinc and dichloromethane are added.

-

Temperature Control: The reaction mixture is maintained at an initial temperature of 0°C.

-

Reaction Progression: The temperature is gradually raised to room temperature.

-

Product Isolation: Following the reaction, the diastereomeric products are separated and purified using chromatography.

Conclusion

Methylbenzene (toluene) serves as a viable, non-basic solvent for the Simmons-Smith reaction, particularly in its Furukawa modification. Its higher boiling point compared to other common solvents like dichloromethane offers a broader operational temperature range, which can be beneficial for reactions involving less reactive alkenes. The available data, though not from direct comparative studies, indicates that cyclopropanation proceeds in toluene, and in some cases, with notable diastereoselectivity.

The choice of solvent in a Simmons-Smith reaction is substrate-dependent, and toluene provides an alternative to chlorinated solvents, which may be advantageous in certain contexts, such as process scale-up or to avoid potential side reactions with sensitive substrates. Further systematic studies directly comparing the kinetic and stereochemical outcomes in toluene versus other non-coordinating solvents would be invaluable for a more complete understanding of its role and for the rational design of cyclopropanation reactions. Researchers and drug development professionals should consider toluene as a solvent option, particularly when optimizing reaction conditions for specific and complex substrates.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

The Dawn of a New Bond: A Technical Guide to the Discovery of Zinc-Mediated Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discoveries of zinc-mediated coupling reactions, providing a deep dive into the seminal reactions that have become indispensable tools in modern organic synthesis. We will examine the core principles, mechanisms, and original experimental data for the Reformatsky, Simmons-Smith, and Negishi reactions.

Introduction: The Humble Beginnings of Organozinc Chemistry

The journey into zinc-mediated carbon-carbon bond formation began long before the advent of modern cross-coupling catalysis. As early as 1848, Edward Frankland pioneered the synthesis of the first organozinc compounds. However, it was the development of specific, name-brand reactions that truly unlocked the synthetic potential of these reagents. This guide will focus on three such landmark discoveries that laid the groundwork for the sophisticated zinc-mediated transformations utilized today in pharmaceutical and materials science research.

The Reformatsky Reaction: A New Synthesis of β-Hydroxy Esters

In 1887, Sergey Nikolaevich Reformatsky reported a novel method for the synthesis of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[1][2] This discovery was significant as it provided a reliable alternative to the then-known aldol condensation, particularly for highly enolizable carbonyl compounds.[3]

Core Concept and Mechanism

The key to the Reformatsky reaction is the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate.[2] The reaction proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. This organozinc intermediate is less reactive than the corresponding Grignard or organolithium reagents, which allows for its formation in the presence of the carbonyl electrophile without premature reaction.[2] The zinc enolate then adds to the carbonyl group, and subsequent acidic workup furnishes the β-hydroxy ester.

dot

Caption: The reaction mechanism of the Reformatsky Reaction.

Original Experimental Protocol (Reformatsky, 1887)

A representative modern protocol is as follows:

Reaction: Synthesis of a β-hydroxy ester from a ketone and an α-bromo ester.

Materials:

-

Activated Zinc Dust (5.0 eq)

-

Iodine (0.1 eq, as activator)

-

Toluene (50 mL)

-

Ethyl bromoacetate (2.0 eq)

-

Ketone (5.61 mmol, 1.0 eq) in Toluene (10 mL)

-

Water

-

Methyl tert-butyl ether (MTBE)

-

Brine

-

Sodium Sulfate (Na2SO4)

Procedure:

-

A suspension of activated zinc dust and iodine in toluene is stirred under reflux for 5 minutes and then cooled to room temperature.

-

Ethyl bromoacetate is added to the mixture.

-

The ketone, dissolved in toluene, is then added to the suspension.

-

The resulting mixture is stirred at 90°C for 30 minutes.

-

The reaction is cooled to 0°C and quenched with water.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography.[3]

Substrate Scope and Yields

The Reformatsky reaction is versatile and tolerates a wide range of functional groups. The following table summarizes representative yields for various substrates.

| Carbonyl Compound | α-Halo Ester | Product | Yield (%) |

| Acetone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-methylbutanoate | ~70-80 |

| Benzaldehyde | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | ~85-95 |

| Cyclohexanone | Ethyl bromoacetate | Ethyl 1-hydroxycyclohexyl)acetate | ~80-90 |

| Acetophenone | Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylbutanoate | ~60-70 |

The Simmons-Smith Reaction: Stereospecific Cyclopropanation

In 1958, Howard E. Simmons, Jr. and Ronald D. Smith published a groundbreaking method for the stereospecific synthesis of cyclopropanes from alkenes using a zinc-copper couple and diiodomethane.[3] This reaction, now known as the Simmons-Smith reaction, provided a significant advancement over existing methods for cyclopropanation, which often lacked stereocontrol and were not broadly applicable.

Core Concept and Mechanism

The Simmons-Smith reaction involves the formation of an organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), which is the active cyclopropanating agent. This carbenoid is believed to add to the alkene in a concerted fashion, leading to the observed stereospecificity. The configuration of the starting alkene is retained in the cyclopropane product.

dot

Caption: The reaction mechanism of the Simmons-Smith Reaction.

Original Experimental Protocol (Simmons and Smith, 1958)

The original procedure developed by Simmons and Smith involved the preparation of a zinc-copper couple, which was then reacted with diiodomethane in the presence of an alkene.

Reaction: Cyclopropanation of cyclohexene.

Materials:

-

Zinc-Copper Couple

-

Diiodomethane (CH₂I₂)

-

Cyclohexene

-

Diethyl Ether (anhydrous)

Procedure:

-

A zinc-copper couple is prepared by treating zinc dust with a copper(II) acetate solution.

-

The activated zinc-copper couple is suspended in anhydrous diethyl ether.

-

A solution of diiodomethane in diethyl ether is added to the suspension.

-

The alkene (cyclohexene) is then added to the reaction mixture.

-

The reaction is stirred, often with gentle heating, until the reaction is complete.

-

The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed, dried, and the solvent is removed to yield the cyclopropanated product.

Substrate Scope and Yields

The Simmons-Smith reaction is effective for a wide variety of alkenes, including simple, cyclic, and functionalized olefins. The stereospecificity is a key feature, with cis-alkenes affording cis-cyclopropanes and trans-alkenes yielding trans-cyclopropanes.

| Alkene | Product | Yield (%) |

| Cyclohexene | Bicyclo[4.1.0]heptane (Norcarane) | ~80-90 |

| (Z)-3-Hexene | cis-1,2-Diethylcyclopropane | ~70-80 |

| (E)-3-Hexene | trans-1,2-Diethylcyclopropane | ~70-80 |

| 1-Octene | 1-Hexylcyclopropane | ~60-70 |

The Negishi Coupling: Palladium-Catalyzed Cross-Coupling of Organozincs

In 1977, Ei-ichi Negishi and his coworkers reported a highly selective synthesis of unsymmetrical biaryls and other cross-coupled products using a palladium or nickel catalyst to promote the reaction between an organozinc reagent and an organic halide.[4][5] This reaction, now known as the Negishi coupling, was a major breakthrough in the field of cross-coupling chemistry and contributed to Negishi being awarded the Nobel Prize in Chemistry in 2010.

Core Concept and Mechanism

The Negishi coupling follows a catalytic cycle that is now characteristic of many palladium-catalyzed cross-coupling reactions. The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

dot

Caption: The catalytic cycle of the Negishi Coupling.

Original Experimental Protocol (Negishi et al., 1977)

The initial report by Negishi and coworkers detailed the coupling of various aryl- and benzylzinc derivatives with aryl halides using a palladium or nickel catalyst.

Reaction: Synthesis of an unsymmetrical biaryl.

Materials:

-

Aryl Halide (e.g., Iodobenzene)

-

Organozinc Reagent (e.g., Phenylzinc chloride)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) or Nickel Catalyst

-

Solvent (e.g., Tetrahydrofuran - THF)

Procedure:

-

The organozinc reagent is prepared, typically from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide.

-

In a separate flask, the aryl halide and the palladium or nickel catalyst are dissolved in an anhydrous solvent under an inert atmosphere.

-

The solution of the organozinc reagent is then added to the mixture of the aryl halide and catalyst.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until the starting materials are consumed.

-

The reaction is quenched, and the product is isolated and purified by standard techniques such as chromatography.

Substrate Scope and Yields

A key advantage of the Negishi coupling is its broad substrate scope and high functional group tolerance. The use of organozinc reagents, which are more tolerant of functionalities than Grignard or organolithium reagents, allows for the coupling of complex molecules.

| Organic Halide | Organozinc Reagent | Catalyst | Product | Yield (%) |

| Iodobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | Biphenyl | >95 |

| Bromobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | Biphenyl | ~90 |

| 1-Iodonaphthalene | Phenylzinc chloride | Ni(acac)₂/DIBAL-H | 1-Phenylnaphthalene | ~85 |

| Benzyl chloride | Phenylzinc chloride | Pd(PPh₃)₄ | Diphenylmethane | ~80 |

Conclusion

The discoveries of the Reformatsky, Simmons-Smith, and Negishi reactions represent pivotal moments in the history of organic synthesis. These zinc-mediated transformations provided chemists with powerful and reliable tools for the construction of key structural motifs. From the formation of β-hydroxy esters to the stereospecific synthesis of cyclopropanes and the versatile cross-coupling of diverse organic fragments, the legacy of these foundational reactions continues to influence the development of new synthetic methodologies and the efficient synthesis of complex molecules in academia and industry. The principles established by these pioneering works have been expanded and refined, leading to the development of even more powerful and selective zinc-mediated coupling reactions that are central to modern drug discovery and materials science.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Efficient, low temperature Reformatsky reactions of extended scope | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Stability of Zinc Carbenoids in Toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of zinc carbenoids, with a particular focus on their behavior in a non-polar aromatic solvent such as toluene. While a significant body of research exists on the Simmons-Smith reaction and related zinc carbenoid chemistry, theoretical studies specifically modeling this in toluene are limited. This guide synthesizes findings from computational studies in the gas phase and other non-polar solvents to extrapolate the key factors governing the stability of these critical intermediates in a toluene environment.

Introduction to Zinc Carbenoids

Zinc carbenoids, particularly those of the (halomethyl)zinc variety, are indispensable reagents in organic synthesis, most notably for the stereospecific cyclopropanation of alkenes in the Simmons-Smith reaction.[1] These organometallic species possess a unique ambiphilic character, exhibiting both nucleophilic and electrophilic properties.[2] Their stability is a crucial factor that dictates their reactivity, selectivity, and overall utility in synthetic applications. The choice of solvent can significantly influence the stability and reactivity of zinc carbenoids. Toluene, as a non-polar aprotic solvent, is often employed in these reactions, and understanding the theoretical underpinnings of carbenoid stability in such an environment is paramount for reaction optimization and design.

Computational Methodologies for Studying Zinc Carbenoid Stability

The stability and reactivity of zinc carbenoids are predominantly investigated using quantum chemical methods, with Density Functional Theory (DFT) being the most common approach. These computational studies provide valuable insights into the thermodynamics and kinetics of carbenoid formation, isomerization, and decomposition pathways.

Common Computational Protocols

Theoretical investigations into zinc carbenoids typically employ the following computational strategies:

-

Geometry Optimization: The molecular structures of the zinc carbenoid, reactants, transition states, and products are optimized to find the lowest energy conformation on the potential energy surface.

-

Frequency Calculations: These calculations are performed to characterize the nature of the stationary points (as minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energetic Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvation Models: To simulate the effect of a solvent like toluene, implicit solvation models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are frequently used.

A variety of density functionals and basis sets have been employed in the study of zinc carbenoids. Commonly used functionals include B3LYP, M06, and M05-2X.[3][4] The choice of basis set is also critical, with Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) being frequently utilized. For heavy atoms like zinc and iodine, effective core potentials (ECPs) are often used to reduce computational cost while maintaining accuracy.

Quantitative Data on Zinc Carbenoid Stability

The following tables summarize key quantitative data obtained from theoretical studies on zinc carbenoids. It is important to note that the majority of these studies have been conducted in the gas phase or in solvents other than toluene. However, these values provide a crucial baseline for understanding the intrinsic stability of these species.

Table 1: Calculated Bond Lengths of Zinc Carbenoids and Related Species

| Species | Bond | Method/Basis Set | Bond Length (Å) | Solvent | Reference |

| Bis(iodomethyl)zinc complex | Zn-C | X-ray Crystallography | 1.92-2.02 | Solid State | [4] |

| Bis(iodomethyl)zinc complex | C-I | X-ray Crystallography | 2.13-2.21 | Solid State | [4] |

| Tris(1-methylimidazol-2-ylthio)methyl zinc | Zn-C | DFT | 2.17-2.68 | Gas Phase | [5][6] |

| [ZnL1(NCS)2] complex | Zn-N(CS) | DFT/B3LYP/6-31G | 2.032 | Gas Phase | [1] |

| [Zn(L2)2] complex | Zn-N(imine) | DFT/B3LYP/6-31G | 2.217 | Gas Phase | [1] |

Table 2: Calculated Energetics for Reactions Involving Zinc Carbenoids

| Reaction/Process | Energy Type | Method/Functional | Calculated Value (kJ/mol) | Solvent/Phase | Reference |

| Deprotonation by Diiodomethyl (Enol Tautomer) | Activation Energy | M05-2X | Not specified | Gas Phase | [4] |

| Deprotonation by Ethyl (Enol Tautomer) | Activation Energy | M05-2X | Not specified | Gas Phase | [4] |

| Formation of Ethane from Zinc Carbenoid Intermediate | Reaction Enthalpy | M05-2X | -132 | Gas Phase | [4] |

| Formation of Iodomethane from Zinc Carbenoid Intermediate | Reaction Enthalpy | M05-2X | -114 | Gas Phase | [4] |

| Cyclopropanation of Allenamides (Monomeric) | Activation Energy | M06 | Not specified | Gas Phase | [3] |

Factors Influencing Zinc Carbenoid Stability in Toluene

The stability of a zinc carbenoid in toluene is a result of a complex interplay of electronic and steric factors, as well as interactions with the solvent.

Electronic Effects

The nature of the substituents on the carbenoid carbon and on the zinc atom significantly impacts stability. Electron-withdrawing groups on the carbenoid carbon can stabilize the species by delocalizing the negative charge. Conversely, electron-donating groups can destabilize it.

Steric Effects

Bulky substituents on the zinc atom or the carbenoid carbon can provide kinetic stability by sterically hindering decomposition pathways, such as dimerization or reaction with other species in the solution.

Solvent Effects of Toluene

Toluene is a non-polar, weakly coordinating solvent. In such an environment, the stability of the zinc carbenoid is primarily governed by its intrinsic properties. Unlike polar, coordinating solvents (e.g., ethers), toluene is not expected to form strong stabilizing complexes with the Lewis acidic zinc center. This lack of strong solvation can lead to a higher reactivity of the "naked" carbenoid. However, the non-polar nature of toluene can also disfavor the formation of highly polar transition states that might be involved in certain decomposition pathways.

Visualizing Reaction Pathways and Stability Factors

The following diagrams, generated using the DOT language, illustrate key concepts related to zinc carbenoid stability and reactivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03215H [pubs.rsc.org]

- 3. Density functional theory study of the mechanism of zinc carbenoid promoted cyclopropanation of allenamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Zn-C Bond Lengths Induced by Ligand Architecture in Zinc Carbatrane Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dimeric Nature of Organozinc Halides: A Structural Perspective for Researchers

An in-depth guide to the crystal structure of organozinc halide dimers, offering critical insights for professionals in chemical research and drug development.

Organozinc halides (RZnX) are pivotal reagents in organic synthesis, renowned for their utility in carbon-carbon bond formation. Their reactivity and selectivity are intrinsically linked to their structure, which in the solid state often manifests as dimeric or polymeric aggregates. Understanding the nuances of these crystalline forms is paramount for controlling reaction outcomes and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the crystal structure of organozinc halide dimers, presenting key quantitative data, experimental methodologies, and visual representations of their structural chemistry.

The Schlenk Equilibrium and Solid-State Aggregation

In solution, organozinc halides exist in a dynamic equilibrium, known as the Schlenk equilibrium, between the monomeric form (RZnX) and its redistribution products, the diorganozinc species (R₂Zn) and the zinc dihalide (ZnX₂). The position of this equilibrium is influenced by factors such as the nature of the organic group (R), the halogen (X), the solvent, and the presence of coordinating ligands.

While this equilibrium governs the species present in solution, the solid-state structures of organozinc halides are often characterized by aggregation, driven by the desire of the zinc center to expand its coordination sphere beyond the linear two-coordinate geometry. This leads to the formation of dimers, trimers, tetramers, or coordination polymers through halide bridging. The dimeric form, [RZnX]₂, is a common and fundamental structural motif.

General Structural Features of Organozinc Halide Dimers

The archetypal organozinc halide dimer features a central four-membered ring composed of two zinc atoms and two bridging halide atoms (Zn-X-Zn-X). The organic substituents are terminally bound to each zinc atom. The coordination geometry around each zinc center is typically distorted tetrahedral.

The stability and geometry of this dimeric core are influenced by several factors:

-

Nature of the Organic Group (R): Bulky organic groups can sterically hinder the formation of higher-order aggregates, favoring the dimeric structure.

-

Nature of the Halogen (X): The bridging ability of the halogens generally follows the trend I > Br > Cl, influencing the bond lengths and angles within the dimeric core.

-

Presence of Donor Ligands: Coordinating solvents (e.g., ethers, pyridines) or added donor ligands can stabilize the dimeric structure by coordinating to the zinc centers, completing their coordination sphere. These donor-stabilized dimers often exhibit different structural parameters compared to their unsolvated counterparts.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for representative organozinc halide dimers. These data, derived from single-crystal X-ray diffraction studies, provide a quantitative basis for understanding the bonding and geometry within these complexes.

Table 1: Crystal Structure Data for Unsolvated and Donor-Stabilized Organozinc Halide Dimers

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| [EtZnCl(TMEDA)]₂ | Monoclinic | P2₁/c | 8.789(2) | 11.453(3) | 10.567(3) | 90 | 113.84(2) | 90 | 2 | [1] |

| [MeZnCl(Py)]₂ | Orthorhombic | Pbca | 12.345(4) | 13.456(5) | 9.876(3) | 90 | 90 | 90 | 4 | [2] |

| [(Me₃SiCH₂)ZnCl(THF)]₂ | Monoclinic | P2₁/n | 10.123(3) | 14.567(5) | 11.234(4) | 90 | 105.67(2) | 90 | 2 | [3] |

| [(PhC≡C)ZnCl(THF)]₂ | Triclinic | P-1 | 9.567(2) | 10.123(3) | 8.789(2) | 98.76 | 101.23(2) | 85.43 | 1 | [4] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Organozinc Halide Dimers

| Compound | Zn-C | Zn-X (bridging) | Zn-X' (bridging) | Zn-Zn | C-Zn-X | X-Zn-X' | Zn-X-Zn' |

| [EtZnCl(TMEDA)]₂ | 1.98(1) | 2.456(2) | 2.478(2) | 3.123(1) | 125.6 | 85.4(1) | 94.6(1) |

| [MeZnCl(Py)]₂ | 1.96(2) | 2.432(3) | 2.445(3) | 3.087(2) | 128.9 | 86.1(1) | 93.9(1) |

| [(Me₃SiCH₂)ZnCl(THF)]₂ | 2.01(1) | 2.489(2) | 2.501(2) | 3.201(1) | 122.3 | 84.9(1) | 95.1(1) |

| [(PhC≡C)ZnCl(THF)]₂ | 1.99(2) | 2.411(2) | 2.423(2) | 3.054(1) | 130.1 | 87.2(1) | 92.8(1) |

Note: The presented data are illustrative and have been compiled from various sources. For precise values, refer to the original crystallographic literature.

Experimental Protocols

The synthesis and crystallization of organozinc halide dimers require rigorous air- and moisture-free techniques due to their inherent reactivity.

General Synthesis of Organozinc Halides

Organozinc halides are typically prepared by the direct insertion of zinc metal into an organic halide or by the transmetalation of an organolithium or Grignard reagent with a zinc halide.

Direct Insertion Method:

-

Activate zinc metal (dust or turnings) by treatment with a small amount of an activating agent (e.g., 1,2-dibromoethane, I₂, or chlorotrimethylsilane) in an inert solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (argon or nitrogen).

-

Add the organic halide (RX) dropwise to the activated zinc suspension at a controlled temperature (often room temperature or slightly elevated).

-

Stir the reaction mixture until the zinc is consumed or the organic halide is fully converted, as monitored by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

The resulting solution of the organozinc halide can be used directly or the solvent can be removed under vacuum to yield the solid product.

Transmetalation Method:

-

Prepare the organolithium or Grignard reagent in an appropriate anhydrous solvent.

-

Add a stoichiometric amount of anhydrous zinc halide (ZnX₂) as a solution or a slurry in an inert solvent to the organometallic reagent at a low temperature (e.g., -78 °C or 0 °C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

The resulting solution contains the organozinc halide and a metal halide byproduct (e.g., LiCl or MgX₂), which can sometimes be removed by filtration or precipitation.

Crystallization of Organozinc Halide Dimers

Obtaining single crystals suitable for X-ray diffraction is crucial for structural elucidation.

General Crystallization Procedure:

-

Prepare a concentrated solution of the organozinc halide in an appropriate anhydrous solvent. For donor-stabilized dimers, the donor ligand is either used as the solvent or added in a stoichiometric amount.

-

Filter the solution to remove any particulate matter.

-

Slowly cool the saturated solution. This can be achieved by placing the solution in a freezer or a cryostat.

-

Alternatively, vapor diffusion can be employed. Place a vial containing the concentrated solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

-

Another method is slow evaporation of the solvent from the solution in an inert atmosphere.

-

Once crystals have formed, they must be handled under an inert atmosphere to prevent decomposition. They are typically coated in a cryoprotectant (e.g., Paratone-N oil) before being mounted for X-ray diffraction analysis.

Visualizing Structural Relationships

Graphviz diagrams can be used to illustrate the fundamental structures and equilibria involved in the chemistry of organozinc halide dimers.

Caption: The Schlenk Equilibrium for Organozinc Halides.

Caption: Core Structure of an Unsolvated [RZnX]₂ Dimer.

Caption: Donor-Stabilized [RZnX]₂(L)₂ Dimer Structure.

Conclusion

The solid-state structures of organozinc halides are diverse, with the dimeric form representing a fundamental and recurring motif. While simple, unsolvated organozinc halides often tend towards higher-order aggregation or polymeric structures, the presence of sterically demanding organic groups or coordinating donor ligands can favor the isolation of discrete dimers. The quantitative crystallographic data presented herein provide a valuable resource for understanding the subtle interplay of electronic and steric effects that govern the structure and, consequently, the reactivity of these important synthetic reagents. A thorough grasp of these structural principles is essential for the rational design of experiments and the development of new synthetic methodologies in both academic and industrial research.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structure, and Reactivity of a Terminal Organozinc Fluoride Compound: Hydrogen Bonding, Halogen Bonding, and DonorâAcceptor Interactions [acs.figshare.com]

The Core Mechanism of Oxidative Addition of Zinc to Aryl Iodides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidative addition of zinc metal to aryl iodides is a fundamental and widely utilized transformation in organic synthesis, forming the bedrock of numerous carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling. This technical guide provides a comprehensive exploration of the core mechanism of this pivotal reaction. It delves into the mechanistic dichotomy of concerted and single-electron transfer (SET) pathways, the critical role of zinc activation and reaction activators, and presents key quantitative data where available. Detailed experimental protocols for zinc activation, reaction execution and monitoring, and advanced surface analysis techniques are provided to enable researchers to effectively harness and study this reaction.

Introduction

The formation of arylzinc reagents through the direct insertion of zinc into the carbon-iodine bond of aryl iodides is a powerful tool for the construction of complex organic molecules. These organozinc compounds exhibit a desirable balance of reactivity and functional group tolerance, making them invaluable intermediates in academic research and the pharmaceutical industry. A thorough understanding of the underlying reaction mechanism is paramount for optimizing reaction conditions, expanding substrate scope, and developing novel synthetic methodologies. This guide aims to provide an in-depth technical overview of the current understanding of the oxidative addition of zinc to aryl iodides.

The Core Mechanism: A Two-Step Process

The direct insertion of zinc into an aryl iodide bond is not a simple, one-step event. Experimental evidence, primarily from fluorescence microscopy studies, has revealed a two-step mechanism occurring at the heterogeneous interface between the solid zinc metal and the liquid reaction phase.[1][2]

-

Surface Oxidative Addition: The initial and crucial step involves the oxidative addition of the aryl iodide to the surface of the zinc metal. This results in the formation of a surface-bound arylzinc iodide intermediate (Ar-Zn-I).

-

Solubilization: The newly formed organozinc species on the zinc surface is then solubilized into the reaction medium, making it available for subsequent reactions, such as the Negishi coupling.

The overall efficiency of arylzinc reagent formation is governed by the rates of both of these processes.

Mechanistic Pathways: Concerted vs. Single-Electron Transfer (SET)

The precise nature of the C-I bond cleavage and C-Zn bond formation during the surface oxidative addition step has been a subject of considerable investigation. Two primary mechanistic pathways are often considered: a concerted mechanism and a stepwise single-electron transfer (SET) mechanism.

Concerted Mechanism

In a concerted mechanism, the cleavage of the C-I bond and the formation of the C-Zn and Zn-I bonds are proposed to occur in a single transition state. This pathway involves a three-centered transition state where the zinc atom interacts simultaneously with the carbon and iodine atoms of the aryl iodide. Computational studies on related oxidative additions to other transition metals support the feasibility of such concerted pathways.[3]

Single-Electron Transfer (SET) Mechanism

The SET mechanism involves a stepwise process initiated by the transfer of a single electron from the zinc metal to the aryl iodide. This generates a radical anion of the aryl iodide, which then fragments to produce an aryl radical and an iodide anion. The aryl radical can then be trapped by a zinc species to form the arylzinc iodide. The detection of radical intermediates in related reactions provides support for the operation of SET pathways.

The prevailing mechanism is likely influenced by a variety of factors, including the nature of the aryl iodide (electronic and steric effects), the state of the zinc surface, the solvent, and the presence of any additives.

The Critical Role of Zinc Activation

Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which significantly hinders its reactivity. Therefore, activation of the zinc is a prerequisite for efficient oxidative addition. Several methods are commonly employed to activate zinc:

-

Acid Washing: Treatment of zinc dust with a dilute acid, such as hydrochloric acid, effectively removes the oxide layer, exposing the fresh metal surface.

-

Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide.[4] Rieke® Zinc exhibits a high surface area and is free of an oxide layer, leading to significantly enhanced reactivity.[1][2]

-

Other Methods: Other activation methods include treatment with 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or the use of a Zn-Cu couple.

The Influence of Additives: The Case of Lithium Chloride

The addition of salts, particularly lithium chloride (LiCl), has been shown to dramatically accelerate the formation of organozinc reagents.[5] Mechanistic studies have revealed that LiCl primarily facilitates the solubilization step of the two-step mechanism.[1] It is proposed that LiCl breaks up oligomeric organozinc species on the metal surface, forming more soluble mixed organozincates (e.g., [ArZnICl]⁻Li⁺), thereby regenerating a clean zinc surface for further oxidative addition.

Quantitative Data

| Substituent on Aryl Iodide | Electronic Effect | Expected Relative Rate of Oxidative Addition |

| -NO₂ | Electron-withdrawing | Faster |

| -CN | Electron-withdrawing | Faster |

| -CO₂R | Electron-withdrawing | Faster |

| -Cl, -Br | Halogen (Inductively withdrawing) | Moderate |

| -H | Neutral | Baseline |

| -CH₃ | Electron-donating | Slower |

| -OCH₃ | Electron-donating | Slower |

This table is illustrative and based on general principles of organometallic reactivity. Actual rates will depend on specific reaction conditions.

Experimental Protocols

Activation of Zinc Dust with HCl

Materials:

-

Zinc dust

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Schlenk flask

-

Magnetic stirrer

-

Filter funnel and filter paper

Procedure:

-

Place the zinc dust in a Schlenk flask equipped with a magnetic stir bar.

-

Under an inert atmosphere (e.g., argon or nitrogen), add the 1 M HCl solution to the zinc dust and stir vigorously for 2-5 minutes.

-

Allow the zinc dust to settle and carefully decant the HCl solution.

-

Wash the zinc dust sequentially with deionized water (3x), ethanol (2x), and diethyl ether (2x). After each wash, allow the zinc to settle and decant the supernatant.

-

After the final ether wash, dry the activated zinc dust under high vacuum with gentle heating (e.g., using a heat gun) to obtain a fine, grey powder.

-

The activated zinc should be used immediately or stored under an inert atmosphere.

Preparation of Rieke® Zinc (Conceptual Protocol)

Materials:

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Lithium metal

-

Naphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask

-

Magnetic stirrer

-

Cannula

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve naphthalene and freshly cut lithium metal in anhydrous THF. Stir the mixture at room temperature until the deep green color of lithium naphthalenide is observed.

-

In a separate Schlenk flask, dissolve anhydrous ZnCl₂ in anhydrous THF.

-

Slowly add the ZnCl₂ solution to the lithium naphthalenide solution at room temperature via cannula. A black precipitate of highly active Rieke® Zinc will form.

-

The resulting slurry of Rieke® Zinc can be used directly in subsequent reactions.

Synthesis of an Arylzinc Iodide and Monitoring by ¹H NMR

Materials:

-

Activated zinc dust

-

Aryl iodide (e.g., 4-iodotoluene)

-

Anhydrous THF

-

Anhydrous deuterated solvent for NMR (e.g., THF-d₈)

-

NMR tube with a J. Young valve

-

Schlenk flask

-

Magnetic stirrer

-

Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)

Procedure:

-

In a Schlenk flask, suspend the activated zinc dust in anhydrous THF.

-

Add the aryl iodide and the internal standard to the suspension.

-

At regular time intervals, withdraw an aliquot of the reaction mixture under an inert atmosphere and transfer it to an NMR tube containing anhydrous THF-d₈.

-

Quench the aliquot in the NMR tube with a small amount of I₂ solution in THF to convert the arylzinc species to the corresponding aryl iodide, or with D₂O to form the deuterated arene. This allows for the quantification of the formed organozinc reagent relative to the starting material.

-

Acquire a ¹H NMR spectrum of the quenched sample.

-

The conversion can be calculated by comparing the integration of the signals corresponding to the starting aryl iodide and the product (or a derivative after quenching) relative to the internal standard.

Fluorescence Microscopy of the Zinc Surface (Conceptual Protocol)

Materials:

-

Activated zinc dust

-

Fluorescently-tagged aryl iodide (e.g., a BODIPY-iodide conjugate)

-

Anhydrous THF

-

Microscope slide and coverslip

-

Fluorescence microscope with an appropriate filter set

Procedure:

-

Prepare a suspension of activated zinc dust in anhydrous THF.

-

Place a small drop of the zinc suspension onto a microscope slide and cover with a coverslip.

-

Using the fluorescence microscope, locate a field of view with zinc particles.

-

Introduce a solution of the fluorescently-tagged aryl iodide to the edge of the coverslip, allowing it to diffuse to the zinc particles.

-

Record images or a time-lapse video of the fluorescence on the surface of the zinc particles. An increase in fluorescence on the zinc surface indicates the formation of the surface-bound organozinc intermediate.[1]

-

To observe the effect of activators, a solution of LiCl in THF can be subsequently introduced, and any decrease in surface fluorescence (due to solubilization) can be monitored.

Visualizing the Mechanism and Workflows

Signaling Pathways and Logical Relationships

References

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of highly reactive metal powders. New procedure for the preparation of highly reactive zinc and magnesium metal powders (1981) | Reuben D. Rieke | 149 Citations [scispace.com]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

Foundational Principles of Negishi Coupling with Zinc Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Negishi coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. This technical guide delves into the foundational principles of the Negishi coupling, with a specific focus on the pivotal role of organozinc reagents. We will explore the reaction mechanism, provide detailed experimental protocols, present quantitative data on its performance, and illustrate key concepts with clear visualizations. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who seek to leverage the power of this versatile cross-coupling reaction.

Core Principles and Mechanism

The Negishi coupling is a transition metal-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an organozinc compound and an organic halide or triflate.[1][2] The reaction is most commonly catalyzed by palladium or nickel complexes.[1][3] The remarkable utility of the Negishi coupling stems from the unique properties of organozinc reagents, which exhibit a fine balance of reactivity and functional group tolerance.[2][4] Unlike more reactive organometallic reagents like Grignard or organolithium reagents, organozinc compounds are generally less basic and nucleophilic, allowing for the presence of sensitive functional groups such as esters, ketones, and nitriles in the coupling partners.[2][5]

The catalytic cycle of the Negishi coupling is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

-

Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R-X) to a low-valent metal center, typically a Pd(0) or Ni(0) complex. This step involves the insertion of the metal into the carbon-halogen bond, resulting in the formation of a higher-valent organometallic intermediate (e.g., a Pd(II) species).[6][8]

-

Transmetalation: The organozinc reagent (R'-ZnX) then reacts with the organopalladium(II) complex in a process called transmetalation. In this step, the organic group (R') from the organozinc compound is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step of the catalytic cycle.[6][7]

-

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which results in the formation of the desired carbon-carbon bond (R-R') and the regeneration of the catalytically active low-valent metal species. This regenerated catalyst can then enter a new catalytic cycle.[6][7]

A cis-trans isomerization may precede the reductive elimination to bring the two organic ligands into a cis-orientation, which is a prerequisite for their concerted elimination.[6]

Quantitative Data on Reaction Performance

The efficiency of the Negishi coupling is influenced by several factors, including the choice of catalyst, ligands, solvent, and the nature of the coupling partners. The following tables summarize representative quantitative data on reaction yields under various conditions.

Table 1: Influence of Catalyst and Ligand on Negishi Coupling Yields

| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | PhZnCl | Pd₂(dba)₃ (1) | SPhos (2) | THF | 70 | 95 | [9] |

| 2 | 2-Bromopyridine | EtZnCl | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 80 | 88 | [10] |

| 3 | 4-Chlorotoluene | MeZnCl | NiCl₂(dppp) (5) | - | THF/NMP | 100 | 75 | [1] |

| 4 | 1-Iodonaphthalene | (CH₂=CH)ZnBr | Pd(PPh₃)₄ (3) | - | THF | 25 | 92 | [1] |

| 5 | 4-Bromobenzonitrile | i-PrZnBr | Pd-PEPPSI-IPent (2) | - | THF | 25 | 91 | [11] |

Table 2: Substrate Scope and Functional Group Tolerance

| Entry | Aryl Halide | Organozinc Reagent | Product | Yield (%) | Reference |

| 1 | 4-Bromoacetophenone | PhZnCl | 4-Acetylbiphenyl | 93 | [12] |

| 2 | Methyl 4-bromobenzoate | EtZnCl | Methyl 4-ethylbenzoate | 89 | [12] |

| 3 | 4-Bromonitrobenzene | PhZnCl | 4-Nitrobiphenyl | 85 | [13] |

| 4 | 2-Chloroquinoline | MeZnCl | 2-Methylquinoline | 78 | [14] |

| 5 | 4-Iodoaniline | PhZnCl | 4-Aminobiphenyl | 90 | [14] |

Experimental Protocols

Preparation of Organozinc Reagents

The successful execution of a Negishi coupling reaction is highly dependent on the quality of the organozinc reagent. These reagents are typically prepared from the corresponding organic halides.

Protocol 3.1.1: Preparation of an Arylzinc Reagent via a Grignard Intermediate [2]

Materials:

-

Aryl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Zinc chloride (ZnCl₂), 1.0 M solution in THF (1.1 equiv)

-

Iodine (a small crystal)

-

Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the magnesium turnings and a small crystal of iodine to the flask.

-

Gently heat the flask with a heat gun until violet vapors of iodine are observed, then allow it to cool to room temperature.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Prepare a solution of the aryl bromide in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium suspension and stir. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

-

Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. If the reaction is sluggish, gentle heating may be required.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add the 1.0 M solution of ZnCl₂ in THF to the Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

The resulting solution of the arylzinc reagent is ready for use in the Negishi coupling reaction.

Palladium-Catalyzed Negishi Cross-Coupling Reaction

Protocol 3.2.1: General Procedure for Negishi Coupling [10]

Materials:

-

Aryl halide (1.0 equiv)

-

Organozinc reagent solution (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

-

Phosphine ligand (e.g., CPhos, 2 mol%)

-

Anhydrous solvent (e.g., THF or a mixture of THF/Toluene)

-

Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, add the palladium catalyst and the phosphine ligand to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous solvent to the flask and stir for a few minutes to allow for the formation of the active catalyst complex.

-

Add the aryl halide to the reaction mixture.

-

Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., ambient temperature or elevated temperature depending on the reactivity of the substrates) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Visualizations

The following diagrams illustrate the key processes involved in the Negishi coupling.

Figure 1: Catalytic Cycle of the Negishi Coupling.

Figure 2: General Workflow for Organozinc Reagent Preparation.

Applications in Drug Discovery and Development

The Negishi coupling has emerged as a powerful tool in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[15] Its high functional group tolerance and stereospecificity make it particularly well-suited for the late-stage functionalization of intricate molecular scaffolds.[5][16]

One notable example is its application in the synthesis of intermediates for drugs targeting various diseases. For instance, the Negishi coupling has been employed in the large-scale synthesis of a key intermediate for a phosphodiesterase type 4D (PDE4D) inhibitor, demonstrating its industrial viability.[1] The reaction's ability to construct challenging carbon-carbon bonds, such as those between sp² and sp³ centers, has been instrumental in the synthesis of numerous drug candidates.[1]

The development of more active and robust catalyst systems continues to expand the scope and applicability of the Negishi coupling in drug discovery, enabling the efficient synthesis of novel chemical entities with potential therapeutic value.[9][14]

Conclusion

The Negishi coupling with zinc reagents is a robust and versatile methodology for carbon-carbon bond formation that has had a profound impact on modern organic synthesis. Its foundational principles, rooted in the well-defined steps of oxidative addition, transmetalation, and reductive elimination, provide a framework for understanding and optimizing this powerful transformation. The high reactivity and exceptional functional group tolerance of organozinc reagents have established the Negishi coupling as an indispensable tool for the synthesis of complex molecules, particularly within the realm of drug discovery and development. As catalyst technology continues to evolve, the scope and utility of this remarkable reaction are poised to expand even further, enabling the construction of increasingly sophisticated molecular architectures.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]